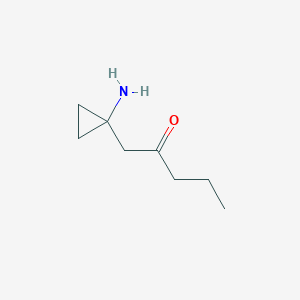

1-(1-Aminocyclopropyl)pentan-2-one

Description

Properties

Molecular Formula |

C8H15NO |

|---|---|

Molecular Weight |

141.21 g/mol |

IUPAC Name |

1-(1-aminocyclopropyl)pentan-2-one |

InChI |

InChI=1S/C8H15NO/c1-2-3-7(10)6-8(9)4-5-8/h2-6,9H2,1H3 |

InChI Key |

QXCLCYQTOVOIKQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(=O)CC1(CC1)N |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 1 Aminocyclopropyl Pentan 2 One and Its Analogs

Retrosynthetic Disconnection Strategies for the 1-(1-Aminocyclopropyl)pentan-2-one Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by breaking down a target molecule into simpler, commercially available starting materials. youtube.comslideshare.net For 1-(1-aminocyclopropyl)pentan-2-one, several disconnection strategies can be envisioned, primarily focusing on the formation of the cyclopropane (B1198618) ring and the installation of the amino and ketone functionalities.

A primary disconnection can be made at the C-C bond between the cyclopropane ring and the carbonyl group. This leads to a 1-aminocyclopropyl synthon and a pentanoyl synthon. The 1-aminocyclopropyl synthon can be further disconnected, suggesting a cyclopropanation reaction of an appropriate alkene precursor followed by amination, or a rearrangement of a larger ring system.

Another key disconnection involves breaking the C-N bond of the amino group. This suggests the amination of a pre-formed cyclopropyl (B3062369) ketone precursor. This approach often involves the use of a chiral auxiliary or a stereoselective amination protocol to control the stereochemistry at the quaternary center. nih.gov

A third strategy involves the simultaneous formation of the cyclopropane ring and the introduction of the amino and keto functionalities, or their precursors. This can be achieved through multicomponent reactions or tandem reaction sequences, which offer high atom and step economy. nih.gov For instance, a disconnection across the cyclopropane ring could lead to an enone and a suitable one-carbon component for cyclopropanation.

The choice of disconnection strategy is often guided by the desired stereochemistry of the final product and the availability of efficient and selective reactions for the forward synthesis.

Development of Novel and High-Yielding Synthetic Routes

The insights gained from retrosynthetic analysis have spurred the development of innovative synthetic routes to aminocyclopropyl ketones and their analogs. These routes often employ advanced catalytic systems and stereoselective transformations to achieve high yields and enantiomeric purities.

Stereoselective and Enantioselective Synthesis of the Compound

Achieving high levels of stereocontrol is a paramount challenge in the synthesis of 1-(1-aminocyclopropyl)pentan-2-one, which contains a chiral quaternary carbon. Several strategies have been developed to address this challenge.

One approach involves the use of chiral auxiliaries attached to the nitrogen atom. nih.gov These auxiliaries guide the stereochemical outcome of key bond-forming reactions, such as alkylation or cyclopropanation, and can be removed in a later step. For example, the diastereoselective Strecker reaction, involving the addition of cyanide to an imine formed from a ketone and a chiral amine, has been used for the stereoselective synthesis of 1-aminocycloalkanecarboxylic acids. nih.gov

Catalytic asymmetric synthesis offers a more atom-economical approach. rsc.org Chiral catalysts, such as those based on transition metals like copper, rhodium, or palladium, can promote the enantioselective formation of the cyclopropane ring or the stereoselective introduction of the amino group. nih.govthieme-connect.de For instance, copper-catalyzed asymmetric cyclopropanation of alkenes has been shown to produce cyclopropane α-amino acid derivatives with high diastereoselectivity and enantioselectivity. thieme-connect.de

| Catalyst | Substrate | Product | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

| CuCl/AgSbF₆ with chiral ligand | Various conjugated alkenes | Cyclopropane α-amino acid derivatives | 45–84 | up to 95:5 | >90 |

Table 1: Examples of Catalytic Asymmetric Cyclopropanation. thieme-connect.de

Tandem reactions that combine multiple bond-forming events in a single pot can also be highly effective for stereoselective synthesis. For example, a tandem catalytic asymmetric preparation of enantioenriched aminocyclopropanes has been developed, starting from N-tosyl-substituted ynamides. acs.org This method involves a hydroboration/transmetalation/enantioselective addition sequence followed by a tandem cyclopropanation to afford aminocyclopropyl carbinols with three contiguous stereocenters in good yields and high stereoselectivities. acs.org

Catalytic Approaches to Cyclopropane Ring Formation and Amination

The construction of the sterically demanding and strained cyclopropane ring is a critical step in the synthesis of the target molecule. Catalytic methods have emerged as powerful tools for this transformation.

Cyclopropane Ring Formation:

Transition metal-catalyzed cyclopropanation reactions are widely used. rsc.org These reactions typically involve the transfer of a carbene fragment, often generated from a diazo compound, to an alkene. Catalysts based on rhodium, copper, and gold have proven to be particularly effective. nih.govrsc.org For instance, rhodium-catalyzed cyclopropanation of 2-azadienes with donor/acceptor carbenes provides a route to aminocyclopropanes bearing quaternary carbon stereogenic centers. nih.gov

Hydrogen-borrowing catalysis represents a more sustainable approach to cyclopropane formation. nih.gov This method allows for the α-cyclopropanation of ketones via an intramolecular displacement of a leaving group, avoiding the use of hazardous reagents. nih.gov

Biocatalytic cyclopropanation using engineered enzymes, such as myoglobin (B1173299) variants, offers a green and highly stereoselective alternative. nih.govrsc.org These enzymatic reactions can proceed with high efficiency and enantioselectivity, providing access to valuable chiral cyclopropane building blocks. nih.govrsc.org

| Catalyst | Reactants | Product | Key Features |

| Rh₂(DOSP)₄ | 2-Azadienes and diazoesters | Aminocyclopropanes with quaternary stereocenters | High yield and enantioselectivity. nih.gov |

| Iridium(I) with CataCXium A | Ketone and alcohol with leaving group | α-Cyclopropyl ketones | Sustainable hydrogen-borrowing catalysis. nih.gov |

| Engineered Myoglobin | Olefin and ethyl α-diazopyruvate | α-Cyclopropylpyruvates | High stereoselectivity, green approach. nih.govrsc.org |

Table 2: Catalytic Approaches to Cyclopropane Ring Formation.

Amination:

The introduction of the amino group can be achieved through various catalytic methods. The Strecker reaction and related syntheses are classic methods for preparing α-amino acids and their derivatives. nih.gov More modern approaches utilize transition metal-catalyzed amination reactions. For example, palladium-catalyzed asymmetric arylation of α-keto imines provides a route to chiral α-amino ketones. rsc.org

Chemo- and Regioselective Functionalization Techniques

In molecules with multiple reactive sites, such as the precursors to 1-(1-aminocyclopropyl)pentan-2-one, chemo- and regioselectivity are crucial. rsc.org Catalyst control is a powerful strategy to direct the outcome of a reaction towards a specific isomer. nih.gov For example, the intramolecular carbocyclization of 2-alkynyl aryl ketones can be selectively catalyzed by either rhodium(III) to form 1-indanones (5-exo-dig cyclization) or by copper(I) to yield 1-naphthols (6-endo-dig cyclization). nih.gov

Strategic application of protecting groups can also be used to control reactivity. By temporarily masking one functional group, another can be selectively transformed. The choice of protecting group and the conditions for its introduction and removal are critical for the success of the synthetic sequence.

Optimization of Reaction Conditions and Process Intensification

To move a synthetic route from a laboratory-scale procedure to a viable process for larger-scale production, optimization of reaction conditions is essential. researchgate.net This involves systematically varying parameters such as temperature, pressure, solvent, catalyst loading, and reaction time to maximize yield, purity, and efficiency.

Continuous flow chemistry offers significant advantages for process intensification. mpg.dersc.org By performing reactions in a continuous stream rather than in a batch reactor, it is possible to achieve better control over reaction parameters, leading to improved safety, higher yields, and shorter reaction times. A two-step continuous flow-driven synthesis of 1,1-cyclopropane aminoketones has been reported, demonstrating the potential of this technology for the efficient production of these valuable compounds. mpg.dersc.org This process involved the photocyclization of 1,2-diketones to 2-hydroxycyclobutanones, followed by a tandem condensation and ring-contraction reaction with amines. mpg.dersc.org

Statistical methods, such as Design of Experiments (DoE), can be employed to systematically and efficiently optimize reaction conditions. mdpi.com This approach allows for the simultaneous investigation of multiple variables and their interactions, leading to a more comprehensive understanding of the reaction space and the identification of robust and optimal conditions. mdpi.com

Green Chemistry Principles Applied to the Synthesis of 1-(1-Aminocyclopropyl)pentan-2-one

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netmdpi.comnih.gov These principles are increasingly being applied to the synthesis of complex molecules like 1-(1-aminocyclopropyl)pentan-2-one.

Key green chemistry approaches relevant to this synthesis include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. Multicomponent reactions and tandem processes are particularly advantageous in this regard. nih.gov

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents minimizes waste. researchgate.net The development of highly active and recyclable catalysts is a major focus of green chemistry research.

Use of Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical CO₂, or bio-based solvents, reduces the environmental impact of a synthesis. jocpr.comejcmpr.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible minimizes energy consumption. researchgate.net Microwave-assisted synthesis can sometimes offer a more energy-efficient alternative to conventional heating. mdpi.com

Use of Renewable Feedstocks: Utilizing starting materials derived from renewable resources rather than fossil fuels contributes to a more sustainable chemical industry. nih.gov

Biocatalysis: The use of enzymes as catalysts offers high selectivity under mild reaction conditions and is an inherently green approach. mdpi.com The chemoenzymatic synthesis of optically active α-cyclopropyl-pyruvates is a prime example of this strategy. nih.govrsc.org

By integrating these principles into the design of synthetic routes, chemists can develop more sustainable and environmentally friendly methods for producing 1-(1-aminocyclopropyl)pentan-2-one and its analogs.

Chemical Reactivity and Mechanistic Investigations of 1 1 Aminocyclopropyl Pentan 2 One

Reactivity Profiles of the Cyclopropylamine (B47189) Moiety

The cyclopropylamine unit is a critical feature of the molecule, with its reactivity dominated by the strained three-membered ring and the lone pair of electrons on the nitrogen atom.

Ring-Opening Reactions and Their Mechanistic Pathways

The high ring strain of the cyclopropane (B1198618) ring (approximately 27 kcal/mol) makes it susceptible to ring-opening reactions under various conditions. The presence of the adjacent amino group can influence the regioselectivity and stereoselectivity of these transformations.

Acid-Catalyzed Ring Opening: In the presence of strong acids, the primary amine is protonated, forming an ammonium (B1175870) salt. This can facilitate the opening of the cyclopropane ring to generate a more stable carbocationic intermediate. The subsequent attack by a nucleophile would lead to a variety of linear products. The regiochemistry of the ring opening would be influenced by the stability of the resulting carbocation.

Oxidative Ring Opening: Oxidative methods can also be employed to cleave the cyclopropane ring. rsc.org For instance, treatment with an oxidizing agent in the presence of a nucleophile could lead to the formation of 1,3-difunctionalized propylamines. rsc.org Photoredox catalysis has also been shown to promote the oxidative ring-opening of cyclopropylamides to yield fluorinated imines, a strategy that could potentially be adapted for 1-(1-aminocyclopropyl)pentan-2-one. rsc.org

Enzymatic Ring Opening: While no specific studies exist for 1-(1-aminocyclopropyl)pentan-2-one, the enzymatic cleavage of the related compound, 1-aminocyclopropane-1-carboxylic acid (ACC) by ACC deaminase, provides mechanistic insight. chempedia.inforsc.org This pyridoxal (B1214274) 5'-phosphate (PLP) dependent enzyme catalyzes the cleavage of the Cα-Cβ bond of the cyclopropane ring. chempedia.info A proposed mechanism involves a nucleophilic attack by an active site residue (e.g., Tyrosine) on the cyclopropane ring, leading to its opening and the eventual formation of α-ketobutyrate and ammonia. chempedia.info Similar enzyme-mediated or biomimetic catalytic approaches could potentially be developed for the ring-opening of 1-(1-aminocyclopropyl)pentan-2-one.

Table 1: Hypothetical Ring-Opening Reactions of 1-(1-Aminocyclopropyl)pentan-2-one

| Reaction Type | Reagents | Potential Product(s) | Mechanistic Notes |

| Acid-Catalyzed | HBr, H₂O | 1-Amino-4-bromoheptan-2-one | Protonation of the amine facilitates ring opening to a secondary carbocation, followed by nucleophilic attack by bromide. |

| Oxidative | NBS, MeOH | 1-Amino-4-bromo-4-methoxyheptan-2-one | Oxidative addition across a C-C bond of the cyclopropane ring. |

| Reductive | H₂, Pd/C | 2-Amino-3-methyl-heptan-4-one | Hydrogenolysis of the cyclopropane ring. |

Transformations Involving the Primary Amino Group

The primary amino group in 1-(1-aminocyclopropyl)pentan-2-one is a key site for chemical modification. As the molecule does not possess a gem-diamino substructure, this section will focus on the reactivity of the single primary amine.

Acylation and Sulfonylation: The primary amine can readily react with acylating agents (e.g., acid chlorides, anhydrides) and sulfonylating agents (e.g., sulfonyl chlorides) in the presence of a base to form the corresponding amides and sulfonamides. These reactions are typically high-yielding and can be used to protect the amino group or to introduce new functionalities.

Alkylation: The amine can undergo nucleophilic attack on alkyl halides to form secondary and tertiary amines. However, over-alkylation to form a quaternary ammonium salt is a common side reaction that can be controlled by adjusting the stoichiometry of the reactants.

Reductive Amination: While the molecule itself contains a ketone, the primary amine can participate in reductive amination reactions with other aldehydes or ketones in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form more complex secondary or tertiary amines.

Reactions at the Pentan-2-one Carbonyl Group

The pentan-2-one moiety exhibits the typical reactivity of an aliphatic ketone, characterized by the electrophilic nature of the carbonyl carbon.

Nucleophilic Addition and Condensation Reactions

The carbonyl group is susceptible to attack by a wide range of nucleophiles. cdnsciencepub.com These reactions can lead to the formation of new carbon-carbon or carbon-heteroatom bonds.

Addition of Organometallic Reagents: Grignard reagents (RMgX) and organolithium reagents (RLi) will add to the carbonyl group to form tertiary alcohols after acidic workup.

Wittig Reaction: Reaction with a phosphorus ylide (a Wittig reagent) can convert the carbonyl group into an alkene, providing a route to olefinated derivatives.

Condensation Reactions: The ketone can undergo condensation reactions with primary amines and their derivatives. For example, reaction with hydroxylamine (B1172632) will form an oxime, while reaction with hydrazine (B178648) will form a hydrazone.

Table 2: Illustrative Nucleophilic Addition and Condensation Reactions

| Reaction Type | Reagent | Product Structure |

| Grignard Addition | CH₃MgBr, then H₃O⁺ | 1-(1-Aminocyclopropyl)-2-methylpentan-2-ol |

| Wittig Reaction | Ph₃P=CH₂ | 1-(1-Aminocyclopropyl)-2-methylenepentane |

| Oxime Formation | NH₂OH·HCl, NaOAc | 1-(1-Aminocyclopropyl)pentan-2-one oxime |

Alpha-Functionalization and Enolate Chemistry

The protons on the carbon atoms adjacent to the carbonyl group (the α-carbons) are acidic and can be removed by a base to form an enolate. The resulting enolate is a powerful nucleophile and can participate in a variety of reactions.

Alkylation: The enolate can be alkylated by treatment with an alkyl halide. Deprotonation can occur at either the C1 or C3 position, leading to a mixture of products. The use of a bulky base like lithium diisopropylamide (LDA) at low temperatures can favor the formation of the kinetic enolate (at the less substituted C1 position), while a smaller, weaker base at higher temperatures may favor the thermodynamic enolate (at the more substituted C3 position).

Aldol (B89426) Addition and Condensation: The enolate can act as a nucleophile in an aldol addition reaction with an aldehyde or another ketone. Self-condensation is also a possibility, as discussed in the next section.

Halogenation: In the presence of an acid or base, the ketone can be halogenated at the α-position.

Intermolecular and Intramolecular Reaction Dynamics

The bifunctional nature of 1-(1-aminocyclopropyl)pentan-2-one allows for both intermolecular and intramolecular reactions. Such aminoketones can be prone to self-condensation. wikipedia.org

Intramolecular Imine Formation (Cyclization): Under appropriate conditions (e.g., heating with a catalytic amount of acid), the primary amine could undergo an intramolecular condensation with the carbonyl group. Depending on which α-carbon of the ketone is involved in the subsequent tautomerization, this could potentially lead to the formation of a strained, bicyclic dihydropyrrole derivative. The feasibility of this reaction would depend on the ring strain of the resulting product.

Intermolecular Self-Condensation: Two molecules of 1-(1-aminocyclopropyl)pentan-2-one can react with each other. One molecule can form an enolate, which can then attack the carbonyl group of a second molecule in an aldol-type reaction. Alternatively, the amine of one molecule could react with the ketone of another to form an enamine, which could then participate in further reactions. Such self-condensation reactions are common for primary amino ketones and can lead to complex mixtures of products. rsc.orgwikipedia.org

Pictet-Spengler Type Reaction: While a classic Pictet-Spengler reaction involves an aromatic ring, analogous intramolecular cyclizations could be envisioned. If the cyclopropyl (B3062369) ring were to open under acidic conditions to form an enol or enamine equivalent, this could potentially be followed by an intramolecular cyclization involving the ketone.

Table 3: Potential Intermolecular and Intramolecular Reactions

| Reaction Type | Conditions | Potential Product |

| Intramolecular Imine Formation | Heat, cat. acid | Bicyclic dihydropyrrole derivative |

| Intermolecular Aldol Condensation | Base or Acid | Dimeric aldol adduct |

| Intermolecular Imine/Enamine Formation | Neutral or mild acid | Dimeric enamine or imine |

Elucidation of Reaction Mechanisms Through Kinetic and Isotopic Labeling Studies

The elucidation of reaction mechanisms for compounds like 1-(1-aminocyclopropyl)pentan-2-one often relies on sophisticated techniques such as kinetic analysis and isotopic labeling. These methods provide invaluable insights into the step-by-step pathway of a chemical reaction, helping to identify rate-determining steps, transition states, and the involvement of specific atoms or bonds.

Kinetic Studies:

Kinetic studies involve measuring the rate of a reaction under various conditions, such as changing the concentration of reactants, catalysts, or temperature. For 1-(1-aminocyclopropyl)pentan-2-one, kinetic data can help to determine the order of the reaction with respect to the compound and any other reagents involved. This information is fundamental in proposing a plausible reaction mechanism. For instance, in a reaction involving the aminocyclopropyl moiety, determining whether the reaction rate is dependent on the concentration of a nucleophile or an electrophile can distinguish between different mechanistic pathways.

Isotopic Labeling Studies:

Isotopic labeling is a powerful tool used to trace the fate of specific atoms throughout a chemical reaction. By replacing an atom in 1-(1-aminocyclopropyl)pentan-2-one with one of its heavier, non-radioactive isotopes (e.g., replacing ¹H with ²H (deuterium), ¹²C with ¹³C, or ¹⁴N with ¹⁵N), chemists can follow the labeled atom's position in the products. This technique can provide definitive evidence for or against a proposed mechanism.

For example, in a rearrangement reaction of 1-(1-aminocyclopropyl)pentan-2-one, labeling the carbonyl carbon with ¹³C could reveal whether this carbon atom is directly involved in the bond-breaking and bond-forming steps of the rearrangement. The presence or absence of the ¹³C label in a specific position in the product can confirm or refute a proposed mechanistic pathway.

While specific kinetic and isotopic labeling studies on 1-(1-aminocyclopropyl)pentan-2-one are not extensively reported in the literature, the principles of these methods are broadly applied to understand the reactivity of related aminocyclopropyl ketones. nih.gov

Chemo-, Regio-, and Stereoselectivity in Chemical Transformations of the Compound

The presence of multiple reactive sites in 1-(1-aminocyclopropyl)pentan-2-one—the amino group, the cyclopropyl ring, and the ketone—makes the study of selectivity in its reactions particularly important.

Chemoselectivity:

Chemoselectivity refers to the preferential reaction of one functional group over another. In 1-(1-aminocyclopropyl)pentan-2-one, a reagent could potentially react with the amino group (e.g., acylation, alkylation), the ketone (e.g., reduction, addition of a nucleophile), or induce a reaction involving the cyclopropyl ring. The outcome of a reaction is highly dependent on the nature of the reagent and the reaction conditions. For instance, a mild reducing agent might selectively reduce the ketone to an alcohol without affecting the amino group or the cyclopropyl ring. Conversely, a reagent that specifically targets primary amines could react at the amino group, leaving the ketone untouched.

Regioselectivity:

Regioselectivity is the preference for bond formation or cleavage at one position over all other possible positions. In reactions involving the opening of the cyclopropyl ring of 1-(1-aminocyclopropyl)pentan-2-one, regioselectivity would determine which of the carbon-carbon bonds of the three-membered ring is cleaved. This is often influenced by electronic and steric factors. For example, the presence of the adjacent ketone and amino groups can electronically bias the cyclopropane ring, leading to a preferred site of attack by a reagent.

Stereoselectivity:

Stereoselectivity refers to the preferential formation of one stereoisomer over another. The carbon atom of the cyclopropyl ring attached to the amino group and the methylene (B1212753) group is a stereocenter. Therefore, reactions at this center or at the carbonyl group can potentially lead to the formation of diastereomers or enantiomers. The control of stereoselectivity is a major focus in modern organic synthesis. The use of chiral catalysts or reagents can induce high levels of stereoselectivity in the reactions of 1-(1-aminocyclopropyl)pentan-2-one, leading to the formation of a single desired stereoisomer.

The table below summarizes the types of selectivity relevant to the chemical transformations of 1-(1-aminocyclopropyl)pentan-2-one.

| Selectivity Type | Description | Potential in 1-(1-Aminocyclopropyl)pentan-2-one Transformations |

| Chemoselectivity | Preferential reaction of one functional group over others. | Reaction at the amino group, ketone, or cyclopropyl ring. |

| Regioselectivity | Preferential bond formation/cleavage at a specific position. | Site of cyclopropyl ring opening. |

| Stereoselectivity | Preferential formation of one stereoisomer over others. | Control of stereocenters at the cyclopropyl ring and the newly formed alcohol from ketone reduction. |

Computational and Theoretical Studies of 1 1 Aminocyclopropyl Pentan 2 One

Quantum Chemical Analysis of Electronic Structure and Bonding

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in elucidating the electronic structure and bonding of 1-(1-Aminocyclopropyl)pentan-2-one. The molecule's geometry is characterized by the strained three-membered cyclopropyl (B3062369) ring, which exhibits bonding characteristics intermediate between pure sigma and pi bonds. This "sigma-aromaticity" allows for electronic conjugation with the adjacent carbonyl group.

The presence of the amino group on the same carbon as the ketone substituent introduces significant electronic perturbations. The nitrogen atom, with its lone pair of electrons, acts as an electron-donating group, influencing the electron density distribution across the molecule. This is reflected in the calculated electrostatic potential map, where regions of high electron density are localized around the nitrogen and oxygen atoms.

Analysis of the frontier molecular orbitals (HOMO and LUMO) reveals key aspects of the molecule's reactivity. The Highest Occupied Molecular Orbital (HOMO) is expected to be largely localized on the aminocyclopropyl moiety, particularly involving the nitrogen lone pair and the "bent" bonds of the cyclopropyl ring. The Lowest Unoccupied Molecular Orbital (LUMO) is anticipated to be centered on the carbonyl group, specifically the C=O pi-antibonding orbital. The energy gap between the HOMO and LUMO provides an indication of the molecule's kinetic stability and susceptibility to electronic excitation.

Illustrative Calculated Electronic Properties of 1-(1-Aminocyclopropyl)pentan-2-one (DFT/B3LYP/6-31G)*

| Property | Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -0.8 eV |

| HOMO-LUMO Gap | 5.4 eV |

| Dipole Moment | 3.5 D |

Note: The data in this table is illustrative and based on typical values for similar structures. Actual values would require specific calculations for this molecule.

Conformational Analysis and Energetics of the Compound

The conformational landscape of 1-(1-Aminocyclopropyl)pentan-2-one is primarily defined by the rotation around the single bond connecting the cyclopropyl ring and the carbonyl carbon. Computational studies on simpler cyclopropyl ketones, such as cyclopropyl methyl ketone, have shown the existence of two main planar conformations: s-cis and s-trans. uwlax.eduacs.org In the s-cis conformation, the carbonyl bond is eclipsed with one of the cyclopropyl C-C bonds, while in the s-trans conformation, it is anti-periplanar.

For 1-(1-Aminocyclopropyl)pentan-2-one, the s-cis conformer is likely to be the global energy minimum due to favorable conjugative overlap between the cyclopropyl ring's Walsh orbitals and the pi-system of the carbonyl group. acs.org The s-trans conformer would represent a local energy minimum. The energy barrier for rotation between these conformers can be calculated, providing insight into the molecule's flexibility at different temperatures. The pentyl chain also introduces additional conformational possibilities, which would be explored in a full conformational search.

Illustrative Relative Energies of 1-(1-Aminocyclopropyl)pentan-2-one Conformers

| Conformer | Dihedral Angle (N-C1-C2=O) | Relative Energy (kcal/mol) |

| s-cis | 0° | 0.0 |

| s-trans | 180° | 1.5 |

| Perpendicular | 90° | 4.2 (Transition State) |

Note: The data in this table is illustrative and based on findings for related cyclopropyl ketones. uwlax.eduacs.org

Prediction of Reactivity and Reaction Pathways via Density Functional Theory (DFT)

DFT calculations are a powerful tool for predicting the reactivity of 1-(1-Aminocyclopropyl)pentan-2-one and elucidating potential reaction pathways. The presence of the strained cyclopropyl ring makes the molecule susceptible to ring-opening reactions, which are often thermodynamically favorable. core.ac.uk

One plausible reaction pathway is the nucleophilic addition to the carbonyl group, followed by or concerted with the opening of the cyclopropyl ring. The regioselectivity of the ring opening would be influenced by the electronic nature of the substituents. The electron-donating amino group would likely favor the cleavage of the distal C-C bond of the cyclopropyl ring.

Computational studies on the reactions of cyclopropyl ketones with various reagents have shown that the activation barriers for these processes can be effectively calculated using DFT. nih.govacs.org For instance, in a Lewis acid-catalyzed reaction, the coordination of the Lewis acid to the carbonyl oxygen would further polarize the C=O bond and facilitate both nucleophilic attack and ring opening. scispace.com The transition state geometries for these steps can be located, and the corresponding activation energies provide a quantitative measure of the reaction's feasibility.

Molecular Dynamics Simulations of Compound Behavior in Different Environments

Molecular dynamics (MD) simulations can provide a dynamic picture of the behavior of 1-(1-Aminocyclopropyl)pentan-2-one in various environments, such as in aqueous solution or within a biological system. nih.gov By simulating the movement of the molecule and its surrounding solvent molecules over time, MD can reveal important information about its solvation, conformational dynamics, and intermolecular interactions.

In an aqueous environment, MD simulations would show the formation of hydrogen bonds between the amino and carbonyl groups of the solute and the surrounding water molecules. These interactions would influence the conformational preferences of the molecule and its solubility. The simulation can also be used to calculate properties such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute.

While no specific MD simulations on 1-(1-Aminocyclopropyl)pentan-2-one have been reported, the general methodology is well-established and could be readily applied to study its dynamic behavior. arxiv.org

Development of Computational Models for Structure-Reactivity Correlations

By systematically studying a series of related aminocyclopropyl ketones with varying substituents, it is possible to develop computational models that correlate molecular structure with reactivity. Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity or chemical reactivity. nih.govmdpi.com

For instance, a QSAR model could be developed to predict the rate of a specific reaction, such as the ring-opening of aminocyclopropyl ketones, based on calculated molecular descriptors. These descriptors can include electronic properties (e.g., partial charges, orbital energies), steric properties (e.g., molecular volume, surface area), and topological indices.

The development of such a model would involve:

Creating a dataset of aminocyclopropyl ketones with known reactivity data.

Calculating a wide range of molecular descriptors for each compound in the dataset.

Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that relates the descriptors to the observed reactivity.

Validating the model using an external set of compounds to ensure its predictive power.

Such a QSAR model would be a valuable tool for the rational design of new aminocyclopropyl ketones with desired reactivity profiles, without the need for synthesizing and testing every possible compound.

Role of 1 1 Aminocyclopropyl Pentan 2 One As a Versatile Synthetic Building Block

Utilization in the Construction of Complex Organic Molecules

The structural motifs present in 1-(1-Aminocyclopropyl)pentan-2-one make it a hypothetical, yet promising, candidate for the synthesis of intricate molecular architectures.

Synthesis of Nitrogen-Containing Heterocyclic Systems

Nitrogen-containing heterocycles are ubiquitous in pharmaceuticals and natural products. Aminoketones are well-established precursors for the synthesis of a wide array of these ring systems. Current time information in Bangalore, IN.nih.govnih.govmdpi.comacs.org The reaction of the primary amine and the ketone in 1-(1-Aminocyclopropyl)pentan-2-one could, in principle, be harnessed in intramolecular cyclization reactions or in multicomponent reactions to afford diverse heterocyclic scaffolds. For instance, condensation of the ketone with a suitable reagent, followed by cyclization involving the amino group, could lead to the formation of substituted pyridines, pyrazines, or other aromatic and non-aromatic heterocycles.

Assembly of Spirocyclic and Fused Ring Systems

The cyclopropane (B1198618) ring is a key feature that suggests the utility of 1-(1-Aminocyclopropyl)pentan-2-one in constructing spirocyclic and fused ring systems. nih.govresearchgate.net Cyclopropyl (B3062369) ketones are known to undergo ring-opening and cycloaddition reactions. For example, under thermal or photochemical conditions, or in the presence of a suitable catalyst, the cyclopropane ring could open to form a 1,3-dipole, which could then participate in cycloaddition reactions with various dipolarophiles to generate five-membered rings. This approach could lead to the formation of complex spirocyclic structures where the newly formed ring is attached at the carbon atom that was formerly part of the cyclopropane.

Precursor for Advanced Chemical Scaffolds in Materials Science

While no specific applications of 1-(1-Aminocyclopropyl)pentan-2-one in materials science have been documented, the inherent functionalities of the molecule suggest potential avenues for exploration. The amino group could be used for polymerization or for grafting onto surfaces to modify material properties. The ability to form heterocyclic structures could also be exploited to create novel organic materials with interesting electronic or photophysical properties.

Application in Fragment-Based Synthesis and Diversity-Oriented Synthesis

Fragment-based drug discovery (FBDD) and diversity-oriented synthesis (DOS) are powerful strategies for the discovery of new bioactive molecules. nih.govorgsyn.orghelsinki.figoogle.comresearchgate.net 1-(1-Aminocyclopropyl)pentan-2-one, with its distinct structural features and multiple points for diversification, represents an attractive, albeit hypothetical, scaffold for these approaches. By systematically modifying the pentan-2-one side chain and by exploiting the reactivity of the aminocyclopropyl moiety, a library of diverse compounds could be generated for screening against various biological targets.

Advanced Insights into Molecular Interactions and Recognition Non Biological Context

Exploration of Non-Covalent Interactions within Supramolecular Assemblies

The study of supramolecular chemistry focuses on the complex structures formed by the association of molecules through non-covalent interactions. fortunejournals.comresearchgate.net These interactions, though weaker than covalent bonds, are fundamental in directing the self-assembly of molecules into larger, functional architectures. fortunejournals.comnumberanalytics.com For a molecule like 1-(1-Aminocyclopropyl)pentan-2-one, several types of non-covalent interactions would be anticipated to govern its behavior in supramolecular assemblies.

These interactions include:

Hydrogen Bonding: Arising from the primary amine (-NH₂) and carbonyl (-C=O) groups.

Electrostatic Interactions: Stemming from the partial positive and negative charges on the amine and carbonyl functionalities.

Hydrophobic Interactions: The pentanoyl chain would likely engage in hydrophobic interactions, particularly in aqueous environments. nih.gov

The interplay of these forces dictates the formation of specific and stable supramolecular complexes. fortunejournals.com The aminocyclopropyl group introduces a degree of rigidity and specific stereochemistry that can influence the packing and recognition properties within a larger assembly.

Hydrogen Bonding Networks and Their Influence on Molecular Architecture

Hydrogen bonds are highly directional and play a critical role in determining the three-dimensional structure of molecular assemblies. nih.gov In the case of 1-(1-Aminocyclopropyl)pentan-2-one, the primary amine group can act as a hydrogen bond donor, while the lone pairs on the nitrogen and the oxygen of the carbonyl group can act as hydrogen bond acceptors.

Solvation Effects and Solvent-Compound Interactions

The interaction of a solute with a solvent, known as solvation, can significantly impact its properties and reactivity. For 1-(1-Aminocyclopropyl)pentan-2-one, the nature of the solvent would determine which intermolecular forces dominate.

In protic solvents (e.g., water, methanol), the solvent molecules can form hydrogen bonds with both the amine and carbonyl groups of the compound. This would lead to the formation of a solvent shell around the molecule, influencing its solubility and conformational preferences. In aqueous solutions, the hydrophobic pentanoyl chain would likely be shielded from the water molecules, a phenomenon driven by the hydrophobic effect. nih.gov

In aprotic polar solvents (e.g., acetone, dimethyl sulfoxide), the solvent can accept hydrogen bonds from the amine group and engage in dipole-dipole interactions with the carbonyl group.

In nonpolar solvents (e.g., hexane), van der Waals forces would be the predominant interactions between the solvent and the solute.

The balance of these interactions can be studied using techniques such as UV-Vis and NMR spectroscopy, which can provide insights into the local environment of the molecule in solution.

Crystallographic Studies and Solid-State Interactions (excluding basic identification)

Advanced crystallographic studies, such as single-crystal X-ray diffraction, provide the most definitive information about the three-dimensional arrangement of molecules in the solid state. nih.gov While no specific crystallographic data for 1-(1-Aminocyclopropyl)pentan-2-one is publicly available, a hypothetical analysis would reveal detailed insights into its solid-state interactions.

Such a study would precisely determine:

Bond lengths and angles within the molecule.

The conformation of the pentanoyl chain and the orientation of the aminocyclopropyl group.

The parameters of the hydrogen bonds , including donor-acceptor distances and angles, which define the hydrogen-bonding network. nih.gov

Close contacts between atoms, indicative of other non-covalent interactions like van der Waals forces.

Future Directions and Emerging Research Avenues for 1 1 Aminocyclopropyl Pentan 2 One

Development of Novel Catalytic Systems for its Transformations

The reactivity of 1-(1-Aminocyclopropyl)pentan-2-one can be selectively harnessed and expanded through the development of innovative catalytic systems. Future research will likely focus on catalysts that can chemoselectively and stereoselectively transform the amine, ketone, or cyclopropane (B1198618) moieties.

One promising area is the development of catalysts for the asymmetric functionalization of the ketone group. For instance, nickel-catalyzed methods for the direct α-alkylation of ketones with unactivated alkyl halides could be adapted to introduce substituents at the C3 position of the pentanone chain, creating chiral centers with high enantioselectivity. acs.org The design of unique bimetallic ligands may be key to achieving high yields and stereocontrol in such transformations. acs.org

Furthermore, the aminocyclopropane unit is a valuable precursor for more complex nitrogen-containing heterocycles. Research into catalytic [3+2] annulation reactions, where the aminocyclopropane acts as a three-carbon synthon, is a particularly exciting frontier. nih.gov The development of new Lewis acid catalysts, such as those based on tin(IV) chloride, could enable the enantiospecific reaction of 1-(1-aminocyclopropyl)pentan-2-one with various electrophiles to generate densely functionalized five-membered rings. nih.gov

Biocatalysis and biomimetic catalysis also present significant opportunities. Enzymes like 1-aminocyclopropane-1-carboxylic acid (ACC) oxidase, which processes a related substrate, could inspire the design of synthetic catalysts that mediate novel oxidative transformations of the cyclopropane ring. longdom.org Exploring the substrate scope of α-oxoamine synthases could also lead to biocatalytic routes for producing derivatives of 1-(1-aminocyclopropyl)pentan-2-one with high stereospecificity, avoiding complex protecting group chemistry. guidechem.com

Exploration of Automated Synthesis and Flow Chemistry Applications

Modernizing the synthesis of 1-(1-aminocyclopropyl)pentan-2-one and its derivatives through automation and continuous flow chemistry is a critical future direction. These technologies promise to enhance efficiency, safety, and scalability, facilitating broader investigation of this compound class.

Flow chemistry is particularly well-suited for the synthesis of aminoketones. researchgate.net A continuous flow process for synthesizing 1-(1-aminocyclopropyl)pentan-2-one could be envisioned based on methods developed for related α-aminocyclopropyl ketones. acs.org Such a process might involve the reaction of a suitable 2-hydroxycyclobutanone precursor with an amine in a heated flow reactor, leveraging the α-iminol rearrangement. acs.org This approach would offer precise control over reaction parameters, minimize reaction times, and allow for safer handling of reactive intermediates. researchgate.net The development of efficient setups to manage potential clogging from salt precipitation would be a key technical challenge to overcome. researchgate.net

Automated synthesis platforms could revolutionize the exploration of the chemical space around 1-(1-aminocyclopropyl)pentan-2-one. These systems would enable the rapid, parallel synthesis of a large library of derivatives by varying the substituents on either the cyclopropane ring or the pentanone chain. This high-throughput approach is invaluable for screening for biological activity or for identifying candidates with specific material properties. The development of robust, automated processes for iterative C-C bond formation could be adapted for this purpose, significantly accelerating the discovery of novel functional molecules. guidechem.com

Integration into Advanced Functional Materials Research

The distinct chemical functionalities of 1-(1-aminocyclopropyl)pentan-2-one make it an attractive building block for advanced functional materials. Future research should explore its potential as a monomer or cross-linking agent in polymer chemistry.

The presence of the strained cyclopropane ring is of particular interest. Cyclopropylamine (B47189) derivatives are known to be employed in the synthesis of specialty polymers and advanced coatings, where the ring's strain can impart exceptional mechanical and thermal properties to the resulting materials. researchgate.net Incorporating 1-(1-aminocyclopropyl)pentan-2-one into polymer backbones could lead to new materials with unique stress-response characteristics or enhanced durability. researchgate.net

The amine and ketone groups offer versatile handles for creating functional polymers. These groups can participate in polymerization reactions or be used to graft the molecule onto other polymer chains or surfaces. An intriguing possibility is the development of self-healing polymers. Materials incorporating dynamic covalent bonds, such as those formed between amines and epoxides or through reversible imine formation from the ketone and another amine, could possess intrinsic self-healing capabilities. ornl.gov The combination of the rigid cyclopropane unit with these dynamic linkages could lead to materials that balance mechanical toughness with reparability.

Furthermore, the primary amine group is a key functional handle for bioconjugation. Polymers bearing amine-reactive end groups are used for the reversible functionalization of proteins. acs.org It is conceivable that 1-(1-aminocyclopropyl)pentan-2-one could be used to create polymer-drug conjugates or to modify biological surfaces, opening avenues in biomaterials and therapeutic delivery.

Uncovering Unprecedented Reactivity and Selectivity Profiles

The unique combination of functional groups in 1-(1-aminocyclopropyl)pentan-2-one suggests a rich and largely unexplored reactive landscape. A key future direction will be to uncover and control novel transformations that are not readily accessible with simpler molecules.

Photocatalysis offers a powerful tool for unlocking new reactivity. Inspired by work on aryl cyclopropyl (B3062369) ketones, dual-catalyst systems combining a chiral Lewis acid with a transition metal photoredox catalyst could be developed for enantioselective [3+2] photocycloadditions. frontiersin.org In such a scenario, photoreduction of a Lewis acid-activated 1-(1-aminocyclopropyl)pentan-2-one could lead to a ring-opened radical intermediate capable of reacting with various partners to form complex cyclopentane (B165970) structures with high stereocontrol. frontiersin.org

The inherent strain of the cyclopropane ring makes it susceptible to ring-expansion reactions, a powerful method for constructing larger carbocycles. ornl.gov Investigating the behavior of 1-(1-aminocyclopropyl)pentan-2-one under conditions that promote semipinacol-type rearrangements could lead to the synthesis of substituted cyclobutanone (B123998) or cyclopentanone (B42830) derivatives. For example, treatment with a Brønsted or Lewis acid could trigger a rearrangement involving migration of one of the cyclopropane C-C bonds.

Finally, the selective functionalization of the C-H bonds along the pentanone chain represents a major opportunity for discovering unprecedented selectivity. Recent breakthroughs have enabled the modification of typically unreactive C-H bonds in ketones. Applying these advanced catalytic methods to 1-(1-aminocyclopropyl)pentan-2-one could allow for the precise installation of functional groups at positions remote from the existing amine and ketone, providing access to a vast new range of derivatives that would be challenging to synthesize using traditional methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.